4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine

LogP lipophilicity piperidine sulfonamide

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine (CAS 647025-14-7) is a synthetic piperidine derivative bearing an N-methanesulfonyl group and a but-2-yn-1-yloxymethyl ether side chain. Its molecular formula is C11H19NO3S with a molecular weight of 245.34 g/mol.

Molecular Formula C11H19NO3S
Molecular Weight 245.34 g/mol
CAS No. 647025-14-7
Cat. No. B12605169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine
CAS647025-14-7
Molecular FormulaC11H19NO3S
Molecular Weight245.34 g/mol
Structural Identifiers
SMILESCC#CCOCC1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C11H19NO3S/c1-3-4-9-15-10-11-5-7-12(8-6-11)16(2,13)14/h11H,5-10H2,1-2H3
InChIKeyOAXREGJJVFNJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine (CAS 647025-14-7): Physicochemical and Structural Baseline for Procurement Evaluation


4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine (CAS 647025-14-7) is a synthetic piperidine derivative bearing an N-methanesulfonyl group and a but-2-yn-1-yloxymethyl ether side chain. Its molecular formula is C11H19NO3S with a molecular weight of 245.34 g/mol [1]. The compound possesses a calculated LogP of 1.7166 and a topological polar surface area (PSA) of 54.99 Ų, placing it in a moderate lipophilicity range relative to simpler N-methanesulfonyl piperidine scaffolds [1]. The terminal alkyne moiety enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, positioning this compound as a bifunctional building block for medicinal chemistry and chemical biology applications [2].

Why 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine Cannot Be Replaced by Generic Piperidine Sulfonamides


Piperidine sulfonamides represent a broad class of compounds with diverse biological and physicochemical profiles. Simple substitution of one N-sulfonylpiperidine for another overlooks critical differences in lipophilicity, polar surface area, and the presence of a chemically addressable terminal alkyne. The but-2-ynyloxymethyl group in 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine contributes a quantifiable increase in LogP and PSA relative to unsubstituted 1-methanesulfonylpiperidine [1]. More importantly, this alkyne functionality provides a reactive handle for CuAAC click chemistry that is absent in simpler analogs such as 1-methanesulfonylpiperidine or 4-methoxy-1-methanesulfonylpiperidine [2]. These measurable differences have direct consequences for synthetic strategy, pharmacokinetic optimization, and the ability to construct more complex molecular architectures.

Quantitative Differentiation Evidence for 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine


Lipophilicity (LogP) Increase Relative to 1-Methanesulfonylpiperidine

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine exhibits a calculated LogP of 1.7166 [1]. In contrast, the simplest N-methanesulfonyl piperidine analog, 1-methanesulfonylpiperidine (CAS 3989-48-8), has a reported LogP of 0.83 (ACD/LogP) . This represents a ΔLogP of +0.89, indicating substantially increased lipophilicity conferred by the but-2-ynyloxymethyl ether group.

LogP lipophilicity piperidine sulfonamide physicochemical properties

Polar Surface Area (PSA) Differentiation from 1-Methanesulfonylpiperidine

The topological polar surface area (PSA) of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine is 54.99 Ų [1]. The comparator 1-methanesulfonylpiperidine has a PSA of 46 Ų . The introduction of the but-2-ynyloxymethyl ether adds approximately 9 Ų of polar surface area through the additional ether oxygen while simultaneously increasing lipophilicity through the alkyne and methylene carbons.

PSA polar surface area permeability piperidine sulfonamide

Terminal Alkyne Functionality for CuAAC Click Chemistry vs. Non-Alkyne Piperidine Sulfonamides

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine contains a chemically addressable terminal alkyne that enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. Common alternative piperidine sulfonamide building blocks such as 1-methanesulfonylpiperidine (CAS 3989-48-8) and 4-methoxy-1-methanesulfonylpiperidine lack this functionality entirely, precluding their use in click chemistry-based conjugation or library synthesis strategies. The compound belongs to a class of alkynyl-containing sulfonylpiperidines that have been specifically claimed as intermediates for metalloproteinase inhibitor synthesis in patent literature [2].

click chemistry CuAAC alkyne bioconjugation chemical probe synthesis

Molecular Weight and Formula Comparison with the Prop-1-ene-1-sulfonyl Analog

4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine (C11H19NO3S, MW 245.34) [1] differs from its closest commercially available analog, 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine (CAS 647025-18-1, C13H21NO3S, estimated MW 271.38) , by substitution of the N-sulfonyl group. The methanesulfonyl variant is lighter by approximately 26 Da (difference of C2H2) and lacks the alkenyl unsaturation present in the prop-1-ene-1-sulfonyl analog, which introduces a reactive α,β-unsaturated sulfone moiety that may undergo Michael addition.

molecular weight structural analog sulfonyl variation procurement specification

Optimal Application Scenarios for 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine Based on Quantitative Differentiation Evidence


Chemical Probe and PROTAC Synthesis via CuAAC Click Chemistry

The terminal alkyne group enables direct CuAAC conjugation to azide-functionalized ligands of interest (e.g., E3 ligase ligands for PROTACs, fluorophores, or affinity tags) [1]. Unlike 1-methanesulfonylpiperidine, which lacks a covalent conjugation handle, this compound allows modular assembly of piperidine sulfonamide-containing probes without the need for additional functionalization steps. The moderate LogP (1.72) and PSA (54.99 Ų) support adequate cell permeability of the resulting conjugates [2].

Metalloproteinase (MMP/TACE) Inhibitor Lead Optimization

This compound serves as a key intermediate within the structural class of alkynyl-substituted sulfonylpiperidines claimed as matrix metalloproteinase and TACE inhibitors [1]. The methanesulfonyl group provides a metabolically stable N-capping group, while the but-2-ynyloxymethyl side chain can be elaborated to access the S1' pocket of MMP enzymes. The alkyne also offers a vector for further SAR exploration through triazole formation.

Lipophilicity-Tuned Building Block for CNS-Penetrant Compound Libraries

With a LogP of 1.72 (ΔLogP +0.89 vs. 1-methanesulfonylpiperidine) [1][2] and a PSA of 54.99 Ų, this compound occupies a favorable physicochemical space for central nervous system (CNS) drug discovery. The increased lipophilicity relative to simpler N-methanesulfonylpiperidines enhances the likelihood of blood-brain barrier penetration while maintaining PSA below the 60-70 Ų threshold commonly associated with CNS exposure.

Selective N-Sulfonylpiperidine Scaffold Requiring Chemical Inertness at the Sulfonyl Group

When compared to its prop-1-ene-1-sulfonyl analog (CAS 647025-18-1), the methanesulfonyl variant lacks the electrophilic α,β-unsaturated sulfone moiety that can act as a Michael acceptor [1][2]. This makes 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine the preferred choice for projects where off-target covalent protein modification must be avoided, such as in high-throughput screening (HTS) library design or target engagement studies requiring reversible binding.

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